Ametoctradin mechanism of action on oomycetes
Ametoctradin mechanism of action on oomycetes
An In-depth Technical Guide on the Core Mechanism of Action of Ametoctradin on Oomycetes
Executive Summary
Ametoctradin is a highly effective fungicide belonging to the triazolopyrimidine chemical class, specifically developed for the control of plant pathogenic oomycetes, such as Phytophthora and Pythium species.[1] Its mode of action is centered on the disruption of mitochondrial respiration, a critical process for cellular energy production. Ametoctradin acts as a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[2][3] By binding to the Quinone outside (Qo) site of this complex, it blocks the electron transfer, leading to the collapse of the mitochondrial membrane potential and a drastic reduction in adenosine triphosphate (ATP) synthesis.[4][5] This energy depletion fatally disrupts essential life stages of oomycetes, particularly zoospore motility and germination.[5] Ametoctradin's unique binding mode confers a significant advantage in resistance management, as it does not exhibit cross-resistance with other Qo inhibitor (QoI) fungicides like strobilurins.[3][6]
Core Mechanism of Action: Inhibition of Mitochondrial Complex III
The primary molecular target of ametoctradin is the cytochrome bc1 complex, an essential multi-subunit enzyme embedded in the inner mitochondrial membrane. This complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. This proton gradient is the driving force for ATP synthesis by ATP synthase.
Ametoctradin exerts its inhibitory effect by binding to the Qo site of the cytochrome b subunit within the bc1 complex.[2][4][6] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the flow of electrons through the Q-cycle. The consequences of this inhibition are threefold:
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Interruption of the Electron Transport Chain: The blockage prevents electrons from being passed to cytochrome c1 and subsequently to Complex IV.
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Cessation of Proton Pumping: The coupled translocation of protons across the inner mitochondrial membrane is stopped.
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Depletion of Cellular ATP: The proton-motive force dissipates, leading to a severe reduction in ATP levels as ATP synthase activity ceases.[5]
Studies involving molecular modeling and biochemical assays have shown that ametoctradin's binding pose at the Qo site is similar to that of stigmatellin.[3][7] Furthermore, some evidence suggests a complex binding mechanism, potentially involving interactions with both the Qo and Quinone inside (Qi) sites, which distinguishes it from other anti-oomycete compounds and contributes to its favorable resistance profile.[7]
Quantitative Data: Inhibitory Activity
The efficacy of ametoctradin has been quantified against various oomycete pathogens. The median effective concentration (EC50) and 50% inhibitory concentration (IC50) values are key parameters for assessing its potency. The data below is compiled from multiple studies to provide a comparative overview.
| Pathogen Species | Parameter | Value (µg/mL) | Notes | Reference |
| Phytophthora sojae | Mean EC50 | 0.1743 (± 0.0901) | Based on a survey of 106 isolates. | [8] |
| Phytophthora infestans | EC50 | 0.004 - 0.012 | Mycelial growth inhibition on amended agar. | [9] |
| Pythium ultimum | EC50 | 0.01 - 0.05 | Mycelial growth inhibition on amended agar. | [10] |
| Bovine Mitochondria | IC50 | 0.085 (85.0 µM) | Activity against purified bc1 complex (for comparison). | [11] |
| R. sphaeroides | IC50 | 0.069 (69.2 µM) | Activity against purified bacterial bc1 complex. | [11] |
Experimental Protocols
The elucidation of ametoctradin's mechanism of action relies on a suite of biochemical and molecular assays. The following sections detail the generalized methodologies for key experiments.
Protocol: Oomycete Mycelial Growth Inhibition Assay
This protocol is a standard method for determining the EC50 value of a fungicide against mycelial growth.
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Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or rye A agar) and autoclave. Allow it to cool to 50-55°C.
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Fungicide Amendment: Add stock solutions of ametoctradin (dissolved in DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL). The final DMSO concentration should not exceed 0.1%. Pour the amended agar into 90 mm Petri plates.
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Inoculation: From the margin of an actively growing oomycete culture, cut 5 mm mycelial plugs. Place one plug, mycelium-side down, in the center of each amended agar plate.
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Incubation: Incubate the plates in the dark at an optimal temperature for the specific oomycete (e.g., 20-25°C) for 3-7 days, or until the mycelium in the control plate reaches the edge.
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Data Collection: Measure two perpendicular diameters of the colony on each plate and calculate the average.
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Analysis: Calculate the percentage of growth inhibition relative to the control (0 µg/mL ametoctradin). Use probit analysis or non-linear regression to determine the EC50 value.
Protocol: Isolation of Oomycete Mitochondria
This protocol provides a generalized workflow for isolating crude mitochondrial fractions, adapted from methodologies for fungal and cell cultures.[1][12]
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Mycelia Culture: Grow the oomycete species in a liquid medium (e.g., V8 broth) at the optimal temperature until sufficient biomass is produced (e.g., 3-5 days).[12]
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Harvesting: Harvest the mycelia by filtration, wash twice with sterile distilled water, and blot dry.
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Homogenization: Freeze the mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.
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Lysis: Resuspend the powdered tissue in a cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES pH 7.4, 0.5 mM EGTA, supplemented with protease inhibitors).
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Differential Centrifugation:
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Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.
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Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
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Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.
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Washing: Gently resuspend the mitochondrial pellet in fresh, cold isolation buffer and repeat the high-speed centrifugation step.
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Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of storage buffer for immediate use in activity assays or store at -80°C.
Protocol: Cytochrome bc1 Complex Activity Assay
This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.[13][14]
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Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% DDM). In a quartz cuvette, add the reaction buffer, cytochrome c (oxidized form), and the isolated mitochondrial fraction.
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Inhibitor Addition: For inhibition studies, add varying concentrations of ametoctradin (dissolved in DMSO) to the cuvette and incubate for a short period.
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Assay Initiation: Start the reaction by adding a ubiquinol analog substrate, such as DBH2 (2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone).
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Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm (the peak for reduced cytochrome c) at room temperature over time using a spectrophotometer.
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Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ametoctradin concentration.
Conclusion
Ametoctradin's mechanism of action is a well-defined process involving the potent and specific inhibition of the cytochrome bc1 complex in oomycete mitochondria. By targeting the Qo site, it effectively shuts down cellular energy production, leading to the cessation of vital developmental processes and ultimately, pathogen death. The detailed understanding of its molecular target and the availability of robust experimental protocols for its study are invaluable for the development of new fungicidal agents and for implementing effective resistance management strategies in agriculture. The unique binding characteristics of ametoctradin underscore its importance as a critical tool for controlling devastating oomycete-borne plant diseases.
References
- 1. protocols.io [protocols.io]
- 2. Ametoctradin is a potent Qo site inhibitor of the mitochondrial respiration complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the respiratory chain inhibitor ametoctradin to the mitochondrial bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ametoctradin | TargetMol [targetmol.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ametoctradin resistance risk and its resistance-related point mutation in PsCytb of Phytophthora sojae confirmed using ectopic overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metaphactory [semopenalex.org]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 12. Easy and efficient protocol for oomycete DNA extraction suitable for population genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Design of Highly Potent and Slow-Binding Cytochrome bc1 Inhibitor as Fungicide by Computational Substitution Optimization - PMC [pmc.ncbi.nlm.nih.gov]
